molecular formula C10H15BrN2O B6634936 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol

5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol

Cat. No. B6634936
M. Wt: 259.14 g/mol
InChI Key: KLGZBTRZSBAYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of pyridine and has a unique chemical structure that makes it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol is not fully understood. However, it has been shown to inhibit the growth of certain bacterial and fungal strains, suggesting that it may interfere with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol has minimal toxicity and does not have any significant biochemical or physiological effects on mammalian cells. This makes it an ideal candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol is its ease of synthesis and purification. This makes it readily available for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it challenging to work with in certain applications.

Future Directions

1. Further research is needed to fully understand the mechanism of action of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol and its potential applications in medicine.
2. The use of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol in the development of new materials with enhanced properties should be explored.
3. The potential of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol as a starting material for the synthesis of other chemical compounds should be investigated.
4. The effects of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol on different bacterial and fungal strains should be studied to determine its potential as an antimicrobial agent.
5. The solubility of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol in different solvents should be investigated to determine its potential applications in different fields.
In conclusion, 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol can be achieved through various methods, including the reaction of 3-bromopyridine with 1-pentanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.

Scientific Research Applications

5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol has various scientific research applications, including its use as a building block for the synthesis of other chemical compounds. This compound has also been used in the development of new drugs, as it has been shown to have potential antibacterial and antifungal properties. Additionally, it has been used in the field of material science, where it has been incorporated into polymer matrices to enhance their mechanical properties.

properties

IUPAC Name

5-[(5-bromopyridin-3-yl)amino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-14/h6-8,13-14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGZBTRZSBAYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol

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